REACTION_CXSMILES
|
[CH3:1][C:2]([C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([C:10]([F:13])([F:12])[F:11])[CH:5]=1)=[O:3].[N:14]1[CH:19]=[CH:18][C:17]([CH:20]=O)=[CH:16][CH:15]=1>CN(C)C=O.C([O-])(=O)C.[Co+2].C([O-])(=O)C>[F:13][C:10]([F:11])([F:12])[C:6]1[CH:5]=[C:4]([C:2](=[O:3])[CH:1]=[CH:20][C:17]2[CH:18]=[CH:19][N:14]=[CH:15][CH:16]=2)[CH:9]=[CH:8][CH:7]=1 |f:3.4.5|
|
Name
|
|
Quantity
|
9.4 g
|
Type
|
reactant
|
Smiles
|
CC(=O)C1=CC(=CC=C1)C(F)(F)F
|
Name
|
|
Quantity
|
5.3 g
|
Type
|
reactant
|
Smiles
|
N1=CC=C(C=C1)C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
cobalt(II) acetate
|
Quantity
|
700 mg
|
Type
|
catalyst
|
Smiles
|
C(C)(=O)[O-].[Co+2].C(C)(=O)[O-]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
Add 2,2'-dipyridyl (620 mg, 4 mmol) and stir for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Evaporate the solvent
|
Type
|
CUSTOM
|
Details
|
purify the residue by silica gel chromatography (1:1 toluene/ethyl acetate)
|
Type
|
CUSTOM
|
Details
|
to yield 9.4 g
|
Type
|
CUSTOM
|
Details
|
Recrystallize (ethyl ether/hexane)
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
FC(C=1C=C(C=CC1)C(C=CC1=CC=NC=C1)=O)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |